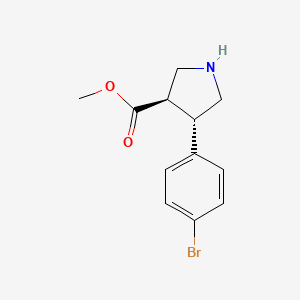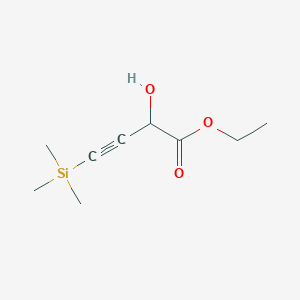
(e)-n'-hydroxypicolinimidamide
概述
描述
N’-hydroxypyridine-2-carboximidamide is a compound belonging to the class of N-substituted imidamide derivativesN’-hydroxypyridine-2-carboximidamide has been studied for its biological activities, including antimicrobial, bactericidal, and fungicidal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxypyridine-2-carboximidamide can be achieved through various methods. One common approach involves a three-step procedure:
Synthesis of Pyridineamidoxime: This step involves the preparation of pyridineamidoxime from pyridine.
Formation of Pyridinehydroximoyl Chloride: Pyridineamidoxime is then converted to pyridinehydroximoyl chloride.
Preparation of N’-hydroxypyridine-2-carboximidamide: Finally, pyridinehydroximoyl chloride is reacted with appropriate reagents to form N’-hydroxypyridine-2-carboximidamide.
Industrial Production Methods
Industrial production methods for N’-hydroxypyridine-2-carboximidamide typically involve optimizing the reaction conditions to achieve high yields and purity. This may include controlling reaction temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert N’-hydroxypyridine-2-carboximidamide to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced imidamides. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
N’-hydroxypyridine-2-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial, bactericidal, and fungicidal agent.
Medicine: It has been studied for its antihypertensive properties and its effects on coronary arteries.
作用机制
The mechanism of action of N’-hydroxypyridine-2-carboximidamide involves its ability to interact with molecular targets and pathways. The compound can form complexes with divalent metal ions through its pyridine or amine and imine nitrogen atoms, forming five- or six-membered chelate rings. These interactions are crucial for its biological activities, such as antimicrobial and antihypertensive effects .
相似化合物的比较
N’-hydroxypyridine-2-carboximidamide can be compared with other similar compounds, such as:
N’-hydroxy-N-alkylpyridinecarboximidamides: These compounds have similar structures but differ in their alkyl substituents.
N’-hydroxy-N,N-dialkylpyridinecarboximidamides: These derivatives have two alkyl groups attached to the nitrogen atom.
Simple Amidoximes: These compounds are structurally related but lack the pyridine ring.
The uniqueness of N’-hydroxypyridine-2-carboximidamide lies in its specific structure, which allows it to exhibit a wide range of biological and chemical properties, making it a valuable compound for various applications .
属性
IUPAC Name |
N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXCGXSHUNVFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849833-60-9, 1772-01-6 | |
| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridylamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of pyridine-2-carboxamide oxime with metal ions?
A1: Pyridine-2-carboxamide oxime typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group. [, , ] This forms a stable five-membered chelate ring with the metal center.
Q2: Can you provide an example of a metal complex involving pyridine-2-carboxamide oxime and describe its structure?
A2: Certainly. In the complex bis(acetato)bis(pyridine-2-amidoxime-N,N')nickel(II)–Ethanol (1/2), pyridine-2-carboxamide oxime coordinates to a nickel(II) ion alongside two acetate ligands. [] The nickel(II) ion adopts a distorted octahedral geometry, with the pyridine-2-carboxamide oxime ligands occupying two coordination sites each.
Q3: How does the presence of ethanol influence the crystal structure of bis(acetato)bis(pyridine-2-amidoxime-N,N')nickel(II)?
A3: The ethanol molecule acts as a solvate in the crystal structure of bis(acetato)bis(pyridine-2-amidoxime-N,N')nickel(II). [] It forms hydrogen bonds with the non-coordinated oxygen atoms of the acetate ligands, influencing the overall packing arrangement within the crystal lattice.
Q4: Are there examples of pyridine-2-carboxamide oxime acting as a bridging ligand in metal complexes?
A4: Yes, in the compound Bis(μ2-pyridine-2-carboxamide oximato)bis[(pyridine-2-carboxamide oxime)zinc] dinitrate, two pyridine-2-carboxamide oximate anions bridge two zinc(II) cations. [] This bridging occurs through the oxygen atom of the oxime group, leading to the formation of a dinuclear zinc complex.
Q5: What types of non-covalent interactions are observed in crystal structures containing pyridine-2-carboxamide oxime?
A5: Crystal structures containing pyridine-2-carboxamide oxime often exhibit a range of hydrogen bonding interactions. [, , , ] These include O—H⋯O, N—H⋯O, and O—H⋯N hydrogen bonds, which contribute to the stability and packing arrangements within the crystal lattice.
Q6: Beyond its coordination chemistry, has pyridine-2-carboxamide oxime been studied in other contexts?
A6: Yes, pyridine-2-carboxamide oxime has been investigated in the context of co-crystals. [] For instance, a co-crystal of pyridine-2-carboxamide oxime with succinic acid has been reported, highlighting its potential for crystal engineering and materials science applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)
![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B1461756.png)










